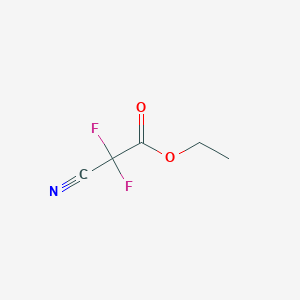

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves introducing the difluoromethyl group onto the cyclopropane ring. Various methods exist, including metal-based processes and radical chemistry. Researchers have developed difluoromethylation reagents to facilitate this transformation. Additionally, recent advances allow site-selective installation of CF₂H onto large biomolecules like proteins .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Identification of Ethylene Precursors in Plants

The compound 1-(malonylamino)cyclopropane-1-carboxylic acid was identified as a major conjugate of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid in light-grown wheat leaves. This conjugate's natural occurrence was confirmed in wilted wheat leaves, highlighting the importance of cyclopropane carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).

Chemical Reactivity and Inhibition of ACC Deaminase

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), due to the increased reactivity of its cyclopropyl functionality, is a focus of study for its interaction with 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC undergoes specific-base catalysis under near-physiological conditions, decomposing primarily into 3-fluoro-2-oxobut-3-enoic acid. It also acts as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).

Applications in Synthesis and Functionalization

CpFluor, a bench-stable fluorination reagent, has been developed for the deoxyfluorination of carboxylic acids, enabling the efficient transformation of various carboxylic acids to corresponding acyl fluorides under neutral conditions. This method showcases the role of cyclopropane carboxylic acid derivatives in facilitating the synthesis of acyl fluorides and amides (Wang et al., 2021).

Biological Activity and Enzyme Inhibition

1-Aminocyclopropane-1-carboxylic acid is a key precursor to ethylene, with research suggesting its potential role as a signaling molecule independent of ethylene biosynthesis. This underscores the significance of cyclopropane carboxylic acids in regulating plant development and pathogen virulence (Polko & Kieber, 2019).

Propiedades

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQTVZTEQQCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)

![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)

![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)